Methyl 3-(3-aminophenyl)-3-(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)propanoate
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Overview
Description
NSC 43424 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several biochemical processes and has been studied extensively for its potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 43424 typically involves a series of chemical reactions that require precise conditions to ensure the desired product is obtained. The synthetic route often includes steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to ensure they are free from impurities.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of NSC 43424 is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 43424 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert NSC 43424 into reduced forms, which may have different properties.
Substitution: Substitution reactions can replace certain functional groups within the molecule, altering its chemical behavior.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of NSC 43424.
Scientific Research Applications
NSC 43424 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Investigated for its potential use in treating certain medical conditions due to its biochemical properties.
Industry: Utilized in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of NSC 43424 involves its interaction with specific molecular targets and pathways. This compound can modulate various biochemical processes, including:
Enzyme Inhibition: NSC 43424 may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors, altering cellular signaling pathways.
Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.
Comparison with Similar Compounds
NSC 43424 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
NSC 12345: Known for its similar biochemical properties but with different molecular targets.
NSC 67890: Shares some structural similarities but has distinct applications in research and industry.
NSC 43424 stands out due to its specific interactions and potential therapeutic benefits, making it a valuable compound in various scientific fields.
Properties
CAS No. |
6329-29-9 |
---|---|
Molecular Formula |
C18H16N2O4 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 3-(3-aminophenyl)-3-(1,3-dioxoisoindol-2-yl)propanoate |
InChI |
InChI=1S/C18H16N2O4/c1-24-16(21)10-15(11-5-4-6-12(19)9-11)20-17(22)13-7-2-3-8-14(13)18(20)23/h2-9,15H,10,19H2,1H3 |
InChI Key |
WKLAQVULPUBSCG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)N)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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